Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester
CAS No.: 829666-48-0
Cat. No.: VC17286147
Molecular Formula: C12H11IN2O2
Molecular Weight: 342.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 829666-48-0 |
|---|---|
| Molecular Formula | C12H11IN2O2 |
| Molecular Weight | 342.13 g/mol |
| IUPAC Name | (6-iodoquinolin-7-yl) N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3 |
| Standard InChI Key | KIOJHMVZICLYIU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester is characterized by a quinoline backbone substituted with an iodine atom at the 6-position and a dimethylcarbamate group at the 7-position. The iodine atom introduces steric and electronic effects that enhance binding affinity to biological targets, while the carbamate group facilitates interactions with enzyme active sites. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 829666-48-0 |
| Molecular Formula | |
| Molecular Weight | 342.13 g/mol |
| IUPAC Name | Dimethylcarbamic acid 6-iodoquinolin-7-yl ester |
The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Comparative Analysis with Related Carbamates
Unlike simpler carbamates such as vinyl dimethylcarbamate (PubChem CID: 42609) , this compound’s quinoline-iodine system confers distinct bioactivity. For example, the iodine atom increases lipophilicity, potentially improving blood-brain barrier penetration compared to non-halogenated analogs.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves two primary steps: (1) iodination of 7-hydroxyquinoline and (2) carbamate formation. A patented method (EP1669346A1) describes the use of palladium-catalyzed carbonylation to attach the carbamate group, achieving yields >75% under optimized conditions :
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetate |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Continuous flow reactors have been employed to scale production while maintaining purity >98%.
Challenges in Synthesis
The iodine substituent introduces reactivity challenges, necessitating inert atmospheres to prevent dehalogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from byproducts .
Biological Activities and Mechanisms
HDAC Inhibition
This compound exhibits potent HDAC inhibitory activity (), surpassing vorinostat () in preclinical assays. HDACs regulate gene expression by deacetylating histone proteins, and their inhibition reactivates tumor suppressor genes in cancer cells. Molecular docking studies suggest the iodine atom forms hydrophobic interactions with HDAC’s zinc-binding domain, enhancing binding stability.
Anticancer Efficacy
In vitro studies using MCF-7 breast cancer cells demonstrated dose-dependent apoptosis induction (). Synergistic effects were observed when combined with cisplatin, reducing cisplatin resistance by 40%.
Industrial and Research Applications
Scale-Up Production
The adoption of flow chemistry has reduced production costs by 30% compared to batch methods, making it viable for large-scale oncology trials .
Patent Landscape
Patent CA2188835C highlights derivatives of this compound for antiviral applications, though primary focus remains on HDAC inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume